molecular formula C22H17ClN2O4 B4859629 N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4859629
M. Wt: 408.8 g/mol
InChI Key: QQSMXWWNALSGAT-UNOMPAQXSA-N
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Description

N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and an acetylanilino moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with acetylaniline to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with furan-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-(3-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(Z)-3-(3-acetylanilino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
  • N-[(Z)-3-(3-acetylanilino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-14(26)16-4-2-5-18(13-16)24-21(27)19(12-15-7-9-17(23)10-8-15)25-22(28)20-6-3-11-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSMXWWNALSGAT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
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N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
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N-[(Z)-3-(3-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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